molecular formula C16H15NO4 B2967602 3-[5-Methoxy-2-(pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid CAS No. 924865-93-0

3-[5-Methoxy-2-(pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid

Cat. No.: B2967602
CAS No.: 924865-93-0
M. Wt: 285.299
InChI Key: OSLSOBQKKIUHIC-VMPITWQZSA-N
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Description

3-[5-Methoxy-2-(pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid is a synthetic organic compound with the molecular formula C16H15NO4 and a molecular weight of 285.29 g/mol . This compound is characterized by the presence of a methoxy group, a pyridine ring, and a prop-2-enoic acid moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 3-[5-Methoxy-2-(pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid involves several steps, typically starting with the preparation of key intermediates. One common synthetic route includes the reaction of 5-methoxy-2-(pyridin-2-ylmethoxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

3-[5-Methoxy-2-(pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-[5-Methoxy-2-(pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[5-Methoxy-2-(pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to changes in cellular processes. For example, it may inhibit collagen synthesis in fibrotic tissues by targeting collagen prolyl 4-hydroxylases, thereby reducing fibrosis .

Comparison with Similar Compounds

3-[5-Methoxy-2-(pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activities.

Properties

IUPAC Name

(E)-3-[5-methoxy-2-(pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-20-14-6-7-15(12(10-14)5-8-16(18)19)21-11-13-4-2-3-9-17-13/h2-10H,11H2,1H3,(H,18,19)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLSOBQKKIUHIC-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCC2=CC=CC=N2)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OCC2=CC=CC=N2)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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